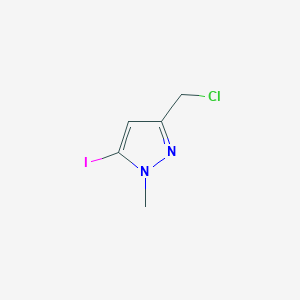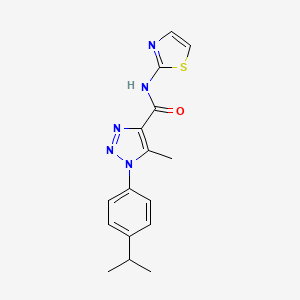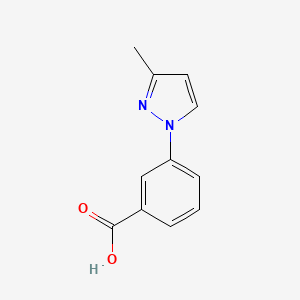![molecular formula C10H22ClNO2 B2873086 (3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2580094-23-9](/img/structure/B2873086.png)
(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of [ (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone was reported, which involved six steps starting from D-pyroglutaminol . The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product was obtained with an overall yield of 32% in a total time of 80 h .Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Chemical Compounds Synthesis : A study by Volodarskii, Grigor’eva, and Tikhonov (1983) explored the synthesis of various chemical compounds including 3-methoxy-2,3-dihydropyrazine 1,4-dioxide derivatives, achieved through condensation processes involving 2-hydroxyamino-2-methylpropanal oxime with different reactants (Volodarskii, Grigor’eva, & Tikhonov, 1983).
Structural and Biochemical Studies
- Structural and Biochemical Analysis : Gálvez et al. (1993) synthesized and studied a series of compounds, including 3β-acyloxy-3α-methoxycarbonyltropanes, using NMR spectroscopy and X-ray diffraction. This research provides insights into the structural and biochemical aspects of related compounds (Gálvez et al., 1993).
Pharmacological Potential
- Pharmacological Evaluation : Research by Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, and Rudo (1990) focused on synthesizing and evaluating the analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines. Their findings contribute to understanding the pharmacological potential of similar piperidine derivatives (Lalinde et al., 1990).
Enantioseparation and Analysis
- Enantioseparation Techniques : Čižmáriková, Habala, Valentová, and Šmátralová (2021) reported on the synthesis and enantioseparation of compounds with a hetero aminopropanol chain, including 3-alkoxy-4-hydroxyphenylalkanones, which involved reactions with heterocyclic amines like piperidine. This study provides methods for enantioseparation in related chemical structures (Čižmáriková et al., 2021).
Molecular Design and Spectroscopy
- Molecular Design : Research by Reddy, Lubian, Pavan, Kim, Yang, Holten, and Lindsey (2013) introduced a molecular design incorporating a spiro-piperidine unit into synthetic bacteriochlorins. This study provides insights into the molecular design applications of piperidine derivatives (Reddy et al., 2013).
Ligand Binding Studies
- Ligand Binding Analysis : Shim, Welsh, Cartier, Edwards, and Howlett (2002) conducted a molecular interaction study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, contributing to the understanding of ligand-receptor interactions for piperidine derivatives (Shim et al., 2002).
Propiedades
IUPAC Name |
(3S,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTUFIMSMYQRPQ-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H](CNC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Oxan-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2873006.png)

![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)


![7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2873017.png)


![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)

